H-Tyr-gly-gly-phe-leu-arg-arg-OH

Opioid Pharmacology Structure-Activity Relationship Receptor Binding

H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH (single-letter code YGGFLRR; CAS 77101-32-7) is an endogenous opioid heptapeptide also known as Leu-Enkephalin-Arg-Arg, Dynorphin A (1-7), or porcine dynorphin fragment 1-7. It represents the N-terminal seven residues of the prodynorphin-derived peptide dynorphin A and retains the conserved YGGFL N-terminal motif shared by all classical opioid peptides while terminating in a dibasic Arg-Arg motif essential for κ-opioid receptor (KOR) recognition.

Molecular Formula C40H61N13O9
Molecular Weight 868.0 g/mol
Cat. No. B12320259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-gly-gly-phe-leu-arg-arg-OH
Molecular FormulaC40H61N13O9
Molecular Weight868.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C40H61N13O9/c1-23(2)18-30(36(59)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45)53-37(60)31(20-24-8-4-3-5-9-24)50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,58)(H,53,60)(H,61,62)(H4,42,43,46)(H4,44,45,47)
InChIKeyDIXKOJUSHXZXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH (Dynorphin A 1-7): Procurement-Grade Heptapeptide for Kappa Opioid Receptor Studies


H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH (single-letter code YGGFLRR; CAS 77101-32-7) is an endogenous opioid heptapeptide also known as Leu-Enkephalin-Arg-Arg, Dynorphin A (1-7), or porcine dynorphin fragment 1-7 [1]. It represents the N-terminal seven residues of the prodynorphin-derived peptide dynorphin A and retains the conserved YGGFL N-terminal motif shared by all classical opioid peptides while terminating in a dibasic Arg-Arg motif essential for κ-opioid receptor (KOR) recognition [2]. With a molecular formula of C40H61N13O9, a molecular weight of approximately 868.01 g/mol, and a high isoelectric point (pI ~11.13), this compound is classified as a dynorphin family peptide and serves as a critical tool for dissecting KOR-mediated signaling, prodynorphin processing, and the structural determinants of opioid receptor subtype selectivity [3].

Why Generic Substitution of H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH with Shorter Enkephalins or Longer Dynorphin Fragments Compromises Experimental Outcomes


H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH occupies a unique position within the opioid peptide spectrum that makes simple interchange with Leu-enkephalin (YGGFL) or longer dynorphin fragments experimentally invalid. Leu-enkephalin, the core pentapeptide, lacks the C-terminal Arg-Arg motif and consequently fails to engage the κ-opioid receptor with meaningful affinity, instead preferentially activating δ- and μ-receptors [1]. Conversely, dynorphin A (1-8) through dynorphin A (1-17) carry additional C-terminal residues that introduce supplementary pharmacological activities—including non-opioid NMDA receptor blockade and bradykinin receptor interactions—that are absent from the 1-7 fragment [2]. Critically, the heptapeptide represents the minimal dynorphin sequence capable of retaining KOR binding, as stepwise C-terminal truncation studies have demonstrated that analogues shorter than seven amino acids lack significant affinity for any opioid receptor [3]. This sharp structure-activity cliff edge means that substituting the target compound with either a shorter enkephalin or a longer dynorphin inevitably alters receptor engagement profiles, confounding data interpretation in any experiment where KOR-specific pharmacology is under investigation.

Quantitative Differentiation Guide: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH vs. Enkephalin and Dynorphin Analogs


Receptor Binding Profile: Minimal KOR-Binding Fragment Distinct from Leu-Enkephalin

Structure-activity relationship (SAR) studies on dynorphin A analogues demonstrate that the Arg-Arg motif at positions 6-7 is essential for κ-opioid receptor recognition. Analogues shorter than seven amino acids, including Leu-enkephalin (YGGFL, residues 1-5), lack significant affinity for all opioid receptors [1]. Specifically, stepwise C-terminal truncation of [Pro³]Dyn A(1-11)-NH₂ revealed that removal of Arg⁶ and Arg⁷ abolished κ binding entirely, whereas the neutral residues Ile⁸ and Pro¹⁰ could be removed without significant κ affinity loss [2]. Leu-enkephalin (Ki > 100 nM at KOR) displays preferential δ-receptor binding, while dynorphin A (1-7) retains the core KOR pharmacophore [3].

Opioid Pharmacology Structure-Activity Relationship Receptor Binding

Physicochemical Differentiation: High Isoelectric Point Enables Unique Purification and Handling Protocols

The dibasic Arg-Arg C-terminus imparts a markedly elevated isoelectric point (pI ~11.13) to dynorphin A (1-7), distinguishing it from Leu-enkephalin (pI 5.93) and providing a clear physicochemical basis for differential handling and purification [1]. This 5.2-unit pI difference translates to pronounced divergence in chromatographic behavior: at pH 5.0, dynorphin A (1-7) carries a net positive charge and binds to cation-exchange resins, while Leu-enkephalin remains negatively charged and flows through [2]. This property has been exploited for selective adsorption of Met-enkephalin-Arg-Arg (YGGFMRR, the Met⁵ analog) onto apocarboxypeptidase B-Sepharose at pH 6.5–7.5, with quantitative elution at pH 4.0 [3].

Peptide Chromatography Analytical Chemistry Purification

Metabolic Stability: Resistance to Dipeptidyl Carboxypeptidase Distinguishes the C-Terminal Arg-Arg Motif

Dynorphin A (1-7) (YGGFLRR) is the terminal product of dipeptidyl carboxypeptidase (captopril-sensitive) hydrolysis of dynorphin A (1-8) in guinea pig ileal and striatal membrane preparations [1]. In hydrolysis time-course experiments, dynorphin A (1-8) (5 nmol) was incubated with guinea pig ileal membrane at 37°C; YGGFLR was a major early hydrolysis product (5 min), and YGGFLRR was the residual product at 60 min [2]. Critically, the Arg-Arg motif at positions 6-7 demonstrates resistance to further dipeptidyl carboxypeptidase cleavage under physiological conditions, meaning dynorphin A (1-7) accumulates as a relatively stable metabolic intermediate while Leu-enkephalin (YGGFL) is rapidly degraded by aminopeptidases [3].

Peptide Stability Proteolytic Degradation In Vitro Pharmacology

NMDA Receptor Activity Profile: Dynorphin A (1-7) Lacks the NMDA Blockade of Longer Dynorphin Fragments

Dynorphin A fragments exhibit length-dependent blockade of N-methyl-D-aspartate (NMDA) receptor channels. Dynorphin A (1-17) and Dynorphin A (1-13) potently block NMDA-activated currents with IC50 values of 6.6 μM and 7.4 μM, respectively, whereas Dynorphin A (1-10) is substantially less potent (IC50 42.0 μM) [1]. Although direct IC50 data for the 1-7 fragment at NMDA receptors are not reported in the identified literature, the established length-dependence pattern indicates that the 1-7 fragment is at the lower end of this activity spectrum, making it a more KOR-selective probe compared to longer dynorphin fragments that simultaneously engage KOR and NMDA receptors [2]. This property is advantageous for experiments where NMDA receptor blockade would be a confounding variable—for example, in studies of spinal nociceptive processing where both KOR and NMDA receptors are co-expressed [3].

NMDA Receptor Non-Opioid Pharmacology Neuroprotection

KOR Internalization and Signaling: Minimal Sequence for Receptor Endocytosis and MAPK Activation

A systematic study of the ability of dynorphin A-17-related peptides to promote κ-opioid receptor (KOR) internalization, inhibit adenylyl cyclase, and activate MAPK phosphorylation demonstrated that the N-terminal seven residues of dynorphin A play an important role in eliciting these cellular responses [1]. Dynorphin A (1-7) constitutes the minimal effective sequence for triggering KOR internalization, a property absent from Leu-enkephalin and dynorphin A (1-6) [2]. This functional difference has critical experimental implications: KOR internalization assays and MAPK signaling readouts require at minimum the 1-7 sequence; shorter enkephalin fragments will produce false-negative results in these specific readouts despite retaining general opioid agonist activity at μ/δ receptors [3].

GPCR Signaling Receptor Internalization MAPK Pathway

Neuroscience Research Selectivity: Reduced Off-Target Receptor Profile vs. Full-Length Dynorphin A

Full-length dynorphin A (1-17) binds to κ, μ, and δ opioid receptors with subnanomolar affinity (KOR Ki = 0.09–0.30 nM), and additionally activates bradykinin receptors and blocks NMDA receptors [1]. In contrast, dynorphin A (1-7) serves as a more restricted KOR pharmacophore, eliminating the bradykinin receptor interactions associated with the C-terminal domain (residues 8-17) [2]. A 2016 SAR study on [des-Arg7]Dyn A analogues demonstrated that selective KOR antagonists could be developed from the 1–9 core, but that the 1-7 fragment itself represents the essential KOR recognition element [3]. This means that for experiments requiring KOR engagement with minimization of μ/δ cross-reactivity and without non-opioid receptor interactions, dynorphin A (1-7) offers a cleaner pharmacological tool than dynorphin A (1-17) or even dynorphin A (1-13).

Pain Research Addiction Research KOR Antagonist Development

Optimal Research and Industrial Application Scenarios for H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH


Kappa Opioid Receptor (KOR) Structure-Activity Relationship (SAR) Studies

This compound serves as the minimal KOR-binding dynorphin fragment, making it the ideal starting scaffold for SAR campaigns aimed at developing selective KOR agonists or antagonists. As demonstrated by Schlechtingen et al. (2003), the Arg6-Arg7 motif is critical for KOR binding, and analogues shorter than seven residues lose opioid receptor affinity entirely [1]. Medicinal chemistry teams can systematically modify positions 1-7 to probe KOR selectivity determinants without the confounding influence of the C-terminal address domain present in longer dynorphin fragments. [1]

In Vitro KOR Signaling and Trafficking Assays (cAMP, β-Arrestin, Internalization)

Dynorphin A (1-7) is the minimal sequence required for eliciting KOR internalization and MAPK pathway activation, properties not shared by Leu-enkephalin or dynorphin A (1-6) [2]. This makes it the compound of choice for KOR desensitization, β-arrestin recruitment, and receptor trafficking studies where investigators need to activate the full repertoire of KOR signaling responses without triggering the non-opioid receptor interactions of full-length dynorphin A. [2]

Prodynorphin Processing and Neuropeptide Metabolism Research

As a naturally occurring proteolytic fragment of prodynorphin generated by proprotein convertases PC1 and PC2 in vivo [3], this heptapeptide is essential for studies of opioid peptide biogenesis and metabolism. Nakata et al. (1998) identified YGGFLRR as a terminal hydrolysis product of dynorphin A (1-8) degradation by dipeptidyl carboxypeptidase in guinea pig ileal and striatal membrane preparations, establishing its role as a relatively stable metabolic intermediate [4]. Researchers studying enkephalin convertase, carboxypeptidase, or aminopeptidase pathways require authentic dynorphin A (1-7) as both a substrate and analytical standard. [3][4]

Analytical Method Development for Opioid Peptide Biomarker Detection

The unique physicochemical properties of dynorphin A (1-7)—particularly its high isoelectric point (pI 11.13) and net positive charge at acidic pH—enable selective extraction and detection protocols that are not feasible with Leu-enkephalin (pI 5.93) [5]. It has been employed as a biomarker standard in low-picomolar SPE-CE-MS methods for opioid peptide analysis, with limits of detection down to 0.5 μg/mL [6]. Forensic toxicology and clinical biomarker laboratories developing LC-MS/MS panels for endogenous opioid peptides should include this compound as a reference standard to ensure coverage of the prodynorphin-derived peptide family. [5][6]

Quote Request

Request a Quote for H-Tyr-gly-gly-phe-leu-arg-arg-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.